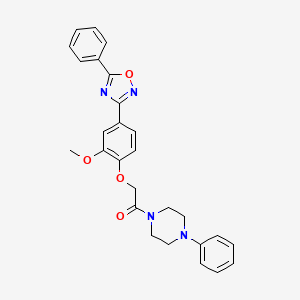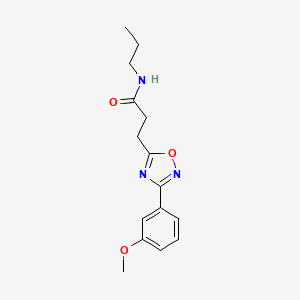
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ETOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETOB is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce the expression of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the production of inflammatory cytokines in macrophages by inhibiting the NF-κB pathway. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells by reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have low cytotoxicity in various cell lines, making it a suitable candidate for further research. However, one limitation of using 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the investigation of its potential use as an anti-cancer agent in combination with other chemotherapeutic agents. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of more efficient synthesis methods for 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide may lead to the production of larger quantities for further research.
Méthodes De Synthèse
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multistep process involving the reaction of 4-ethoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with ethylenediamine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In addition, 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in macrophages. 4-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Propriétés
IUPAC Name |
4-ethoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-17-10-8-15(9-11-17)19(24)21-14(3)20-22-18(23-26-20)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLJPWBSMCHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)




